molecular formula C11H14NNaO2 B12654851 Sodium (1)-2-(m-aminobenzyl)butyrate CAS No. 94108-16-4

Sodium (1)-2-(m-aminobenzyl)butyrate

Cat. No.: B12654851
CAS No.: 94108-16-4
M. Wt: 215.22 g/mol
InChI Key: VGXQASATECXZKH-UHFFFAOYSA-M
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Description

Sodium (1)-2-(m-aminobenzyl)butyrate is an organic compound that features a sodium ion paired with a butyrate moiety substituted with a meta-aminobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (1)-2-(m-aminobenzyl)butyrate typically involves the reaction of m-aminobenzyl alcohol with butyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the sodium salt form. The reaction conditions often include moderate temperatures and controlled pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium (1)-2-(m-aminobenzyl)butyrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Sodium (1)-2-(m-aminobenzyl)butyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium (1)-2-(m-aminobenzyl)butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    m-Aminobenzyl alcohol: Shares the aminobenzyl group but lacks the butyrate moiety.

    Butyric acid: Contains the butyrate moiety but lacks the aminobenzyl group.

    Sodium butyrate: Similar in containing the sodium and butyrate components but lacks the aminobenzyl substitution.

Uniqueness

Sodium (1)-2-(m-aminobenzyl)butyrate is unique due to the combination of the sodium ion, butyrate moiety, and m-aminobenzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

94108-16-4

Molecular Formula

C11H14NNaO2

Molecular Weight

215.22 g/mol

IUPAC Name

sodium;2-[(3-aminophenyl)methyl]butanoate

InChI

InChI=1S/C11H15NO2.Na/c1-2-9(11(13)14)6-8-4-3-5-10(12)7-8;/h3-5,7,9H,2,6,12H2,1H3,(H,13,14);/q;+1/p-1

InChI Key

VGXQASATECXZKH-UHFFFAOYSA-M

Canonical SMILES

CCC(CC1=CC(=CC=C1)N)C(=O)[O-].[Na+]

Origin of Product

United States

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